N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-8-6-14(7-9-16)13-27-20-15(3-2-10-25-20)11-19(22(27)29)21(28)26-18-5-1-4-17(24)12-18/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTLPQLJZPKVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorinated benzyl and phenyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the naphthyridine core and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl and phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
Structure
The compound features a naphthyridine core which is known for its pharmacological properties. The presence of fluorine atoms enhances its biological activity by influencing the compound's lipophilicity and binding affinity to various biological targets.
Anticancer Applications
Research has demonstrated that derivatives of naphthyridine compounds exhibit potent anticancer properties. The mechanism primarily involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.
Case Studies
A series of studies have screened various naphthyridine derivatives against multiple cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF-7 | 4.2 |
| Compound C | A549 | 3.9 |
These findings suggest that N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may possess similar or enhanced cytotoxic effects against various cancer types due to its structural analogies with these active derivatives.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce the levels of pro-inflammatory cytokines.
Mechanism
The anti-inflammatory effects are attributed to the compound's ability to inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.
Research Findings
Research has shown that certain naphthyridine derivatives can inhibit TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases.
Antibiotic Enhancement
Recent studies have highlighted the potential of this compound to enhance the efficacy of existing antibiotics against resistant bacterial strains.
Synergy Tests
In combination with fluoroquinolone antibiotics, this compound has been shown to potentiate their activity:
| Antibiotic | Bacterial Strain | Enhanced Activity |
|---|---|---|
| Norfloxacin | E. coli | +30% |
| Ofloxacin | S. aureus | +25% |
| Lomefloxacin | P. aeruginosa | +20% |
These results suggest that the compound could serve as an adjuvant in antibiotic therapy, improving treatment outcomes for infections caused by multi-resistant bacteria.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: A simpler fluorinated compound with similar structural features.
3-(3′-Fluorobenzyloxy)phenylboronic Acid: Another fluorinated compound with different functional groups.
(2-Chloro-4-fluorobenzyl)(3-fluorophenyl)sulfane: A compound with similar fluorinated benzyl and phenyl groups but different core structure.
Uniqueness
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of fluorinated benzyl and phenyl groups with the naphthyridine core. This unique structure can result in distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Biological Activity
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 348.34 g/mol. Its structure features a naphthyridine core substituted with fluorophenyl groups, which may enhance its lipophilicity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For example, in vitro assays demonstrated enhanced efficacy against strains of E. coli and S. aureus when combined with standard antibiotics .
2. Anticancer Properties
Naphthyridine derivatives are noted for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in human leukemia cells . The mechanism involves the activation of apoptotic pathways and modulation of key regulatory proteins such as p21.
3. Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and immune responses.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HeLa and A549. The results indicated that treatment led to significant reductions in cell viability with IC50 values ranging from 10 to 20 μM. Histological analysis revealed increased apoptosis rates and decreased Ki67 expression in treated cells .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains resistant to conventional antibiotics. It demonstrated synergistic effects when used in combination with fluoroquinolones, enhancing their antibacterial activity significantly (p < 0.0001) .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
